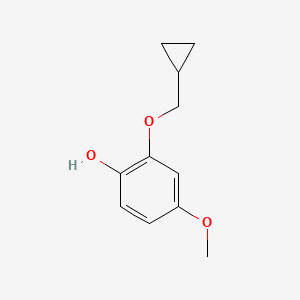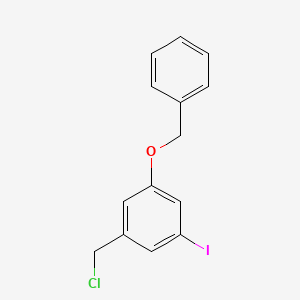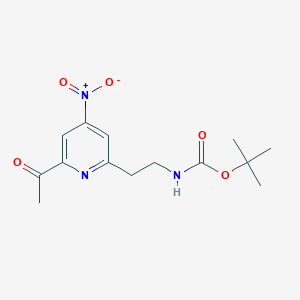
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a cyano group, a hydroxy group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano group: This step can be performed using cyanoacetylation reactions, where cyanoacetanilide derivatives are treated with various reagents to introduce the cyano group.
Formation of the picolinic acid core: This involves cyclization reactions that form the pyridine ring, followed by functionalization to introduce the hydroxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 6-Cyano-3-oxo-5-(thiophen-2-yl)picolinic acid.
Reduction: Formation of 6-Amino-3-hydroxy-5-(thiophen-2-yl)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its structural similarity to natural products.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and other interactions with biological macromolecules, which can influence its activity.
Vergleich Mit ähnlichen Verbindungen
6-Cyano-3-hydroxy-5-(phenyl)picolinic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Cyano-3-hydroxy-5-(furan-2-yl)picolinic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H6N2O3S |
|---|---|
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
6-cyano-3-hydroxy-5-thiophen-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
InChI-Schlüssel |
SRQRUQGXQPVNJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)





![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)


![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)



